molecular formula C8H7F3N2O2 B13456765 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B13456765
M. Wt: 220.15 g/mol
InChI Key: AKZXSFZFJQIJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a cyclopropane ring directly bonded to a carboxylic acid group and a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 1-position. Its molecular formula is C₈H₆F₃N₂O₂ (inferred from structural analogs in , and 20), with a molecular weight of ~234–240 g/mol (exact value depends on stereochemistry and substituent positions).

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)13-5(1-4-12-13)7(2-3-7)6(14)15/h1,4H,2-3H2,(H,14,15)

InChI Key

AKZXSFZFJQIJOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NN2C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

This intermediate is a crucial precursor. Its synthesis involves cyclopropanation reactions or derivatization of trifluoromethylated precursors.

  • Typical Method: Reaction of trifluoromethyl-substituted alkenes or sulphones with strong bases under controlled temperatures (-20°C to +30°C) to form cyclopropane-1-carboxylic acid derivatives, as described in a patent detailing perfluoroalkyl sulphone reactions with dienes.
  • Reaction Conditions: Use of very strong bases and anhydrous solvents is common; however, yields can be moderate due to side reactions.

Reduction to (1-(Trifluoromethyl)cyclopropyl)methanol

  • Reagents: Lithium aluminium hydride (LAH) is frequently employed to reduce the carboxylic acid to the corresponding alcohol.
  • Solvents: Tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
  • Temperature: Typically 0°C to 40°C, with reaction times ranging from 1 hour to overnight (up to 18 hours).
  • Yields: Reported yields vary from 45% to over 90%, depending on scale and conditions.

Coupling with Pyrazole Derivatives

  • The introduction of the 1-(trifluoromethyl)-1H-pyrazol-5-yl group onto the cyclopropane ring is achieved through nucleophilic substitution or cross-coupling reactions.
  • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like triethylamine in polar aprotic solvents (e.g., 1-methyl-pyrrolidin-2-one) at room temperature (~20°C) are employed to facilitate amide or C-N bond formation.

Detailed Reaction Data Table

Step Reaction Type Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 Cyclopropanation/Derivatization Perfluoroalkyl sulphone + diene + strong base + anhydrous solvent -20 to +30 Variable Moderate Patent method; requires strong base and dry conditions; yields variable
2 Reduction Lithium aluminium hydride in THF or diethyl ether 0 to 40 1h to 18h 45-91 LAH reduction of acid to alcohol; inert atmosphere; quenching with water and NaOH
3 Coupling Pyrazole derivative + HATU + triethylamine in NMP ~20 Several hours 40-60 Amide bond formation or C-N coupling; polar aprotic solvent; inert atmosphere

Research Outcomes and Analysis

  • The use of lithium aluminium hydride for reduction is well-established and provides good yields of the corresponding alcohol intermediate, which can be further functionalized.
  • The cyclopropane ring formation via perfluoroalkyl sulphone intermediates is effective but requires careful control of reaction conditions due to sensitivity to moisture and strong bases.
  • Coupling of the pyrazole moiety is efficiently achieved using modern peptide coupling reagents, which facilitate the formation of the desired substituted cyclopropane carboxylic acid with acceptable yields and purity.
  • Nuclear magnetic resonance (NMR) data confirm the structural integrity of intermediates and final products, with characteristic chemical shifts for cyclopropane protons and trifluoromethyl groups reported in the literature.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can interact with various biological targets. The cyclopropane carboxylic acid moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Features :

  • Trifluoromethyl Group : Enhances lipophilicity, metabolic stability, and electron-withdrawing properties, common in agrochemicals and pharmaceuticals .
  • Pyrazole Moiety : Contributes to hydrogen bonding and aromatic interactions, critical for target engagement .
Table 1: Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Key Differences from Target Compound Reference
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (277756-46-4) C₅H₅F₃O₂ 154.09 Cyclopropane + -CF₃ + -COOH Lacks pyrazole ring; simpler structure
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (119083-00-0) C₆H₅F₃N₂O₂ 194.11 Pyrazole (4-COOH, 1-CH₃, 3-CF₃) Carboxylic acid at pyrazole 4-position
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (2090584-46-4) C₉H₉F₃N₂O₂ 234.17 Pyrazole (5-COOH, 3-CF₃) + cyclopropylmethyl Cyclopropane as a side chain, not fused to pyrazole
trans-2-Cyanocyclopropanecarboxylic acid (39891-82-2) C₅H₅NO₂ 111.10 Cyclopropane + -CN + -COOH Cyano substituent instead of pyrazole
2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid (1018142-46-5) C₈H₉F₃N₂O₂ 222.17 Pyrazole (5-CH₂COOH, 1-C₂H₅, 3-CF₃) Acetic acid chain instead of cyclopropane
Key Insights from Comparative Analysis

Structural Complexity :

  • The target compound’s fusion of cyclopropane and pyrazole creates a unique scaffold compared to simpler analogs like 1-(trifluoromethyl)cyclopropane-1-carboxylic acid .
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () places the carboxylic acid on the pyrazole, reducing steric hindrance but limiting cyclopropane-related rigidity.

Functional Group Impact: The -CF₃ group () improves metabolic stability and electronegativity, a shared advantage with 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid . trans-2-Cyanocyclopropanecarboxylic acid () replaces the pyrazole with a cyano group, altering electronic properties and reducing aromatic interactions.

Biological Relevance :

  • Pyrazole-containing compounds (e.g., ) are prevalent in drug discovery due to their ability to mimic heterocyclic motifs in bioactive molecules.
  • Cyclopropane-carboxylic acid derivatives () are explored for their constrained geometry, which can enhance target selectivity .

Biological Activity

1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H9F3N2O2
  • Molecular Weight : 234.17 g/mol
  • CAS Number : 2228158-08-3

The compound features a cyclopropane ring and a trifluoromethyl-substituted pyrazole moiety, which contribute to its distinct chemical behavior and biological interactions.

The biological activity of 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants .
  • Antimicrobial Activity : Research indicates that derivatives of pyrazoles, including this compound, exhibit antibacterial properties against pathogenic bacteria. The mechanism may involve interference with bacterial metabolic processes or cell wall synthesis .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

StudyFindings
Inhibition of ACO Molecular docking studies revealed that 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid binds effectively to the active site of ACO, showing promising inhibitory activity (ΔG values ranging from -6.0 to -6.5 kcal/mol) .
Antimicrobial Activity Compounds similar to this structure demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Anti-inflammatory Activity In vitro assays showed that the compound could reduce COX enzyme activity, suggesting potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a pyrazole precursor. A common approach is the [3+2] cycloaddition of diazo compounds with alkenes or transition metal-catalyzed cyclization. For example, using ethyl diazoacetate and a trifluoromethyl-substituted pyrazole under rhodium catalysis can yield the cyclopropane core. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) is critical. Reaction conditions such as temperature (0–25°C), solvent polarity (DMF vs. DCM), and catalyst loading (1–5 mol%) significantly impact yield and purity. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to remove byproducts like unreacted diazo compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in 13C NMR. The cyclopropane protons resonate as distinct multiplets (δ 1.2–2.0 ppm) due to ring strain.
  • IR : The carboxylic acid (-COOH) shows a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ~262) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group).
  • X-ray crystallography : Single-crystal analysis resolves the cyclopropane ring geometry and confirms substituent positions. For example, analogous pyrazole derivatives exhibit dihedral angles of 85–90° between the pyrazole and cyclopropane rings .

Q. What are the key physicochemical properties (e.g., logP, solubility, stability) critical for handling this compound in biological assays?

  • Methodological Answer :
  • logP : Predicted XLogP3 ≈ 2.4 (similar to ’s analog), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (≤1 mg/mL) necessitates dissolution in DMSO (≤10% v/v) for in vitro assays.
  • Stability : Susceptible to decarboxylation under acidic conditions (pH < 3) or prolonged exposure to light. Store at -20°C in amber vials under inert gas.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate risks of respiratory or dermal irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study cyclopropane ring strain (≈27 kcal/mol) and electron-withdrawing effects of the -CF₃ group on the carboxylic acid’s acidity (predicted pKa ≈ 3.5).
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The cyclopropane’s rigidity may enhance binding entropy, while the -CF₃ group improves hydrophobic interactions. Validate predictions with SAR studies on analogs (e.g., replacing -CF₃ with -Cl or -CH₃) .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :
  • Assay Optimization : For enzyme assays, confirm substrate solubility (e.g., use β-cyclodextrin for hydrophobic compounds). In cell-based assays, account for membrane permeability (e.g., measure intracellular concentrations via LC-MS).
  • Metabolite Interference : Test for off-target effects using metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450 enzymes).
  • Data Normalization : Use Z’-factor analysis to validate assay robustness. For example, discrepancies in IC50 values (e.g., 10 nM in enzyme vs. 1 µM in cell assays) may arise from efflux pumps (e.g., P-gp) or protein binding .

Q. How does the cyclopropane ring influence the compound’s conformational rigidity and interactions with biological targets compared to non-cyclopropane analogs?

  • Methodological Answer :
  • Conformational Analysis : Compare NMR-derived rotational barriers (≈15 kcal/mol for cyclopropane vs. ≈3 kcal/mol for non-strained rings).
  • Biological Interactions : Cyclopropane’s rigidity reduces entropic penalties upon binding. For example, in COX-2 inhibition assays, cyclopropane analogs show 5–10× higher potency than flexible cyclohexane counterparts. Replace the cyclopropane with a vinyl group to assess steric and electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.